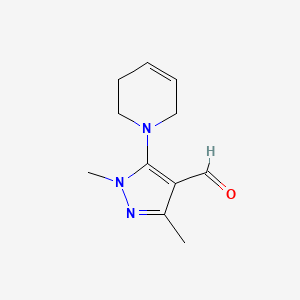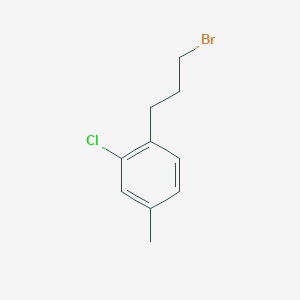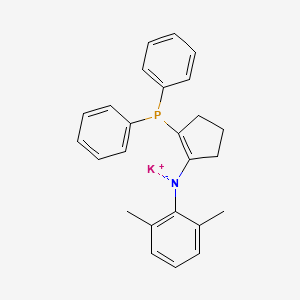
potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide is a complex organophosphorus compound It features a potassium cation coordinated to an amide anion, which is further substituted with a 2,6-dimethylphenyl group and a 2-(diphenylphosphino)cyclopent-1-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide typically involves the reaction of 2,6-dimethylphenylamine with a cyclopent-1-en-1-yl derivative in the presence of a diphenylphosphine reagent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The potassium cation is introduced through the use of potassium tert-butoxide or potassium hydride as a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted amides.
科学研究应用
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
作用机制
The mechanism by which potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide exerts its effects involves coordination to metal centers in catalytic processes. The diphenylphosphino group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The amide group can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Potassium(2,6-dimethylphenyl)(2-(Diphenylphosphino)cyclopent-1-en-1-yl)amide: is similar to other organophosphorus compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a cyclopent-1-en-1-yl group and a diphenylphosphino group, providing distinct steric and electronic properties. This makes it particularly effective in specific catalytic applications where traditional phosphine ligands may not perform as well.
属性
分子式 |
C25H25KNP |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
potassium;(2,6-dimethylphenyl)-(2-diphenylphosphanylcyclopenten-1-yl)azanide |
InChI |
InChI=1S/C25H25NP.K/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22;/h3-9,11-16H,10,17-18H2,1-2H3;/q-1;+1 |
InChI 键 |
FRPYRVZENYZXFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)[N-]C2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


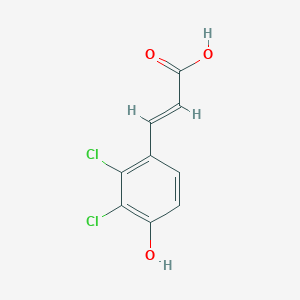
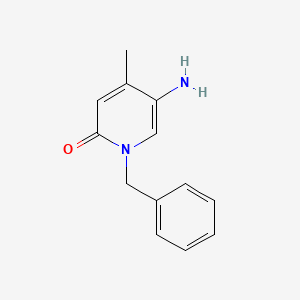
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)






